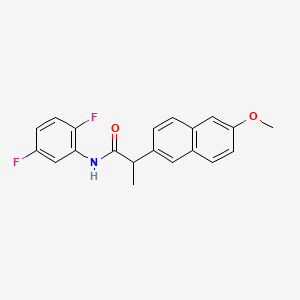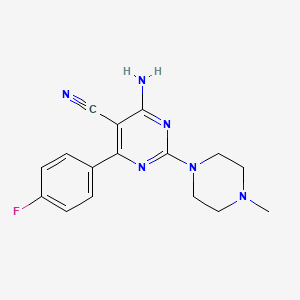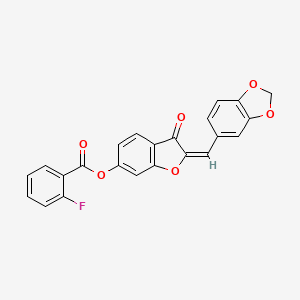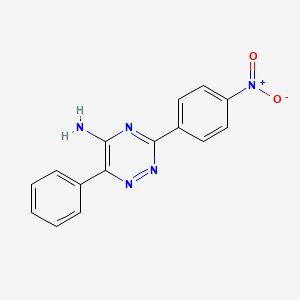![molecular formula C18H15ClN4O3S B13374306 6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374306.png)
6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, and it contains both chlorophenoxy and methoxyphenoxy substituents
準備方法
The synthesis of 6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common synthetic route includes the reaction of 4-chlorophenol and 4-methoxyphenol with appropriate reagents to form the corresponding chlorophenoxy and methoxyphenoxy intermediates. These intermediates are then reacted with a triazole-thiadiazole precursor under specific conditions to yield the target compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
化学反応の分析
6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug design and development, particularly in targeting specific biological pathways and receptors.
作用機序
The mechanism of action of 6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects .
類似化合物との比較
6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3-(1-benzimidazolylmethyl)-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound shares the triazolothiadiazole core but has different substituents, leading to variations in its chemical and biological properties.
6-[(4-chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a similar structure but with a methylphenyl group instead of a methoxyphenoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H15ClN4O3S |
|---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
6-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15ClN4O3S/c1-24-13-6-8-15(9-7-13)25-10-16-20-21-18-23(16)22-17(27-18)11-26-14-4-2-12(19)3-5-14/h2-9H,10-11H2,1H3 |
InChIキー |
HXDVXNHWIWTCCQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374230.png)
![4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374241.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13374248.png)



![2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone](/img/structure/B13374271.png)
![(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13374279.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13374303.png)
![methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374308.png)
![6-(1-Naphthyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374312.png)
![2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13374313.png)
